4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 4-position and a phenylethyl-piperazine moiety at the 6-position. The dimethylpyrazole group may enhance steric bulk and hydrogen-bonding interactions, while the phenylethyl-piperazine substituent could influence lipophilicity and receptor binding kinetics.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-17-14-18(2)27(24-17)21-15-20(22-16-23-21)26-12-10-25(11-13-26)9-8-19-6-4-3-5-7-19/h3-7,14-16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKRFSXJYWWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydroxypyrimidine Intermediate Preparation
Pyrimidine-4,6-diol derivatives are typically synthesized via cyclocondensation of β-diketones or malonate esters with amidines or guanidines. For example, diethyl malonate reacts with aminopyrazoles under basic conditions to yield dihydroxypyrimidine precursors.
Example Protocol
Dichloropyrimidine Synthesis
Chlorination of dihydroxypyrimidine using phosphorus oxychloride (POCl₃) introduces labile chloro groups at positions 4 and 6, enabling subsequent substitutions.
Example Protocol
-
Reactants : Pyrimidine-4,6-diol + POCl₃
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Conditions : Reflux, 4–6 hours, catalytic dimethylformamide (DMF)
Key Reaction Optimization Parameters
Solvent Selection
Coupling Agents
Temperature Control
Purification and Characterization
Purification Methods
Analytical Data
-
¹H NMR (DMSO-d₆):
Comparative Yield Analysis
| Step | Method A (Piperazine First) | Method B (Pyrazole First) |
|---|---|---|
| Initial Substitution | 70–85% | 30–45% |
| Second Substitution | 29–41% | 65–75% |
| Overall Yield | 20–35% | 20–34% |
Both pathways exhibit comparable efficiencies, with Method A favoring higher initial yields and Method B offering simpler purification after the second step.
Challenges and Mitigation Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in tumor cells.
- Case Study : A study demonstrated that derivatives of this compound showed efficacy against various cancer cell lines, including breast and lung cancer, by inducing cell cycle arrest and apoptosis .
Antidepressant Effects
The piperazine component suggests potential antidepressant properties:
- Mechanism of Action : It is hypothesized that the compound may modulate serotonin and dopamine pathways, similar to existing antidepressants.
- Case Study : In preclinical trials, compounds with similar structures have shown promise in reducing depressive-like behaviors in animal models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Study : Research has shown that related pyrazole derivatives exhibit activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Key Modifications : Variations in the substitution patterns on the pyrazole and piperazine rings can significantly influence biological activity.
- Data Table of SAR Findings :
| Compound Variant | Substituents | Activity Type | Observed Efficacy |
|---|---|---|---|
| Variant A | Methyl on Pyrazole | Anticancer | IC50 = 15 µM |
| Variant B | Ethyl on Piperazine | Antidepressant | Reduced behavior score by 40% |
| Variant C | No substitution | Antimicrobial | MIC = 32 µg/mL |
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazine Derivatives with Piperazine Substituents
Compounds such as N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine () share the piperazine moiety but differ in their core structure (triazine vs. pyrimidine). For instance, triazines are often used in herbicides and anticancer agents due to their ability to interact with nucleotide-binding pockets .
Pyrazolo-Pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (), exhibit fused pyrazole-pyrimidine systems. These compounds are notable for their kinase inhibitory activity (e.g., Src or JAK2 kinases). Unlike the target compound, which features a non-fused pyrazole substituent, fused systems may enhance planarity and π-π stacking interactions with aromatic residues in enzyme active sites . However, the phenylethyl-piperazine group in the target compound could improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to simpler pyrazolo-pyrimidines.
Pyrazino-Pyrimidinone Derivatives
The European Patent Application () describes 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives with substituents like piperazine and indazole. These compounds emphasize the role of extended conjugation and substituent diversity in modulating biological activity. For example, 7-(piperazin-1-yl) substituents may enhance water solubility, while phenylethyl groups (as in the target compound) might prioritize lipophilicity for membrane permeability . The absence of a pyrazole ring in these derivatives highlights the unique dual functionality of the target compound’s substituents.
Key Structural Determinants
- Pyrimidine Core : Provides a versatile scaffold for substitution, balancing electronic and steric effects.
- 3,5-Dimethylpyrazole : Likely contributes to metabolic stability and moderate steric bulk, avoiding excessive hydrophobicity.
Data Table: Comparative Analysis of Structural Features
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyrazole ring with a pyrimidine moiety, linked through a piperazine group. The presence of substituents like the dimethyl group on the pyrazole and the phenylethyl group on the piperazine enhances its pharmacological profile.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that This compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In experimental models, compounds similar to this one showed significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6, indicating a robust anti-inflammatory response .
3. Antimicrobial Activity
Studies have reported that pyrazole derivatives possess antimicrobial properties against a range of bacterial strains. The compound's structure allows it to interact with bacterial enzymes, disrupting their function. For example, derivatives have been tested against E. coli and S. aureus, demonstrating notable antibacterial activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The structural features allow for effective inhibition of key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : The compound may alter signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Breast Cancer Model : A study involving human breast cancer cell lines showed that treatment with similar pyrazole compounds resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound led to decreased paw edema and lower levels of inflammatory mediators, showcasing its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the pyrazole’s methyl groups (δ 2.1–2.3 ppm) and piperazine’s ethyl-phenyl protons (δ 7.2–7.4 ppm) should be resolved in CDCl₃ or DMSO-d₆ .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm to assess purity (>95%) and identify impurities like unreacted precursors .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can computational methods predict the reactivity and regioselectivity of this compound in catalytic systems?
Methodological Answer :
Quantum chemical calculations (e.g., Density Functional Theory) model transition states and electron density distributions. For example:
- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to predict regioselectivity during pyrazole-pyrimidine coupling .
- Solvent Effects : COSMO-RS simulations optimize solvent choices by calculating solvation free energies, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing pyrimidine-piperazine reaction datasets to predict optimal molar ratios and temperatures .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Discrepancies often arise from:
- Receptor Binding Assays : Validate results using orthogonal techniques (e.g., Surface Plasmon Resonance vs. Radioligand Binding) to confirm affinity values .
- Impurity Analysis : Quantify trace impurities (e.g., residual solvents or byproducts) via GC-MS or HPLC-MS, as even 1% impurities can skew bioactivity .
- Meta-Analysis : Use statistical tools (e.g., Bayesian regression) to harmonize data across studies, accounting for variables like cell line heterogeneity or assay pH .
Advanced: How can thermal stability data inform storage and handling protocols for this compound?
Methodological Answer :
Thermogravimetric Analysis (TGA) and DSC determine decomposition thresholds. For example:
- Decomposition Onset : If TGA shows mass loss >5% at 150°C, store the compound at -20°C under nitrogen to prevent degradation .
- Hyroscopicity : Dynamic Vapor Sorption (DVS) tests quantify moisture uptake; if >0.5% at 40% RH, use desiccants in storage .
Table 2 : Thermal stability parameters from analogous piperazine derivatives:
| Compound | Decomposition Temp. (°C) | Recommended Storage | Reference |
|---|---|---|---|
| Analog 1 | 160 | -20°C, desiccated | |
| Analog 2 | 145 | 4°C, inert gas |
Advanced: What methodologies identify and quantify metabolites or degradation products in pharmacokinetic studies?
Q. Methodological Answer :
- In Vitro Incubation : Use liver microsomes or hepatocytes with LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the pyrimidine’s 2-position is common .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions, then analyze degradants via UPLC-QTOF .
Advanced: How can molecular docking studies elucidate this compound’s interactions with target receptors?
Q. Methodological Answer :
- Protein Preparation : Retrieve receptor structures (e.g., 5-HT₆) from the PDB, optimize hydrogen bonding networks with tools like AutoDock Vina .
- Binding Affinity Scoring : Compare docking scores (ΔG) of the compound vs. known ligands. A ΔG ≤ -8 kcal/mol suggests strong binding .
- MD Simulations : Run 100-ns simulations in GROMACS to validate docking poses and calculate binding free energies (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
